3-chloro-N-[4-(trifluoromethoxy)phenyl]naphtho[1,2-b]thiophene-2-carboxamide
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Overview
Description
The compound “3-chloro-N-[4-(trifluoromethoxy)phenyl]benzogbenzothiole-2-carboxamide” is a versatile chemical compound with vast applications in scientific research. It is related to 3-Chloro-4-(trifluoromethoxy)phenylamine, which is an organic building block .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 3-Chloro-4-(trifluoromethoxy)phenylamine can be obtained by etherification of trifluoromethoxytrifluoroethylene and 2-chloro-4-aminophenol . In another study, 4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically .Molecular Structure Analysis
The molecular structure of related compounds like 3-Chloro-4-(trifluoromethoxy)phenylamine has been reported. The empirical formula is C7H5ClF3NO and the molecular weight is 211.57 .Chemical Reactions Analysis
In a study, 4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically and their electrochromic behaviors were characterized . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of the polymers .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, 3-Chloro-4-(trifluoromethoxy)phenylamine is a solid and insoluble in water .Scientific Research Applications
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole and its derivatives have been widely recognized for their therapeutic potential across a range of pharmacological activities. The unique benzothiazole scaffold is integral to many synthetic bioactive molecules, exhibiting diverse biological activities with less toxicity. These compounds have been studied for their antiviral, antimicrobial, anti-inflammatory, antidiabetic, and anticancer properties, underscoring the benzothiazole nucleus as a crucial moiety in drug development. Structural modifications, particularly at the C-2 and C-6 positions of the benzothiazole ring, have been associated with enhanced biological activities, making it a subject of interest in medicinal chemistry (Bhat & Belagali, 2020).
Environmental Applications
Beyond medicinal applications, benzothiazole derivatives have been implicated in environmental studies. For instance, the occurrence and toxicity of antimicrobial triclosan and its by-products in the environment have been reviewed, with benzothiazole derivatives being identified as transformation products. These studies shed light on the persistence and potential environmental and health risks associated with widespread use of certain chemicals and their degradation into benzothiazole derivatives (Bedoux et al., 2012).
Supramolecular Chemistry and Material Science
Benzothiazole derivatives have also found applications in supramolecular chemistry and material science. For example, benzene-1,3,5-tricarboxamide derivatives, which include benzothiazole motifs, have been recognized for their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures. This self-assembly behavior is harnessed in nanotechnology, polymer processing, and biomedical applications, illustrating the versatility of benzothiazole derivatives in designing complex materials and systems (Cantekin, de Greef, & Palmans, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “3-Chloro-N-(4-(trifluoromethoxy)phenyl)naphtho[1,2-b]thiophene-2-carboxamide” are currently unknown . The compound is used for proteomics research applications , which suggests that it may interact with proteins or other biological molecules.
Mode of Action
Compounds with similar structures, such as benzo[b]thiophenes, have been synthesized and studied for their potential interactions with various biological targets . These compounds are known to undergo reactions with alkynyl sulfides, leading to the formation of diverse multisubstituted benzothiophene derivatives .
Biochemical Pathways
Compounds with similar structures have been used as organic semiconductors in organic thin film transistors . This suggests that the compound may have potential applications in materials chemistry.
Result of Action
Given its use in proteomics research applications , it may be involved in modulating protein function or expression.
Properties
IUPAC Name |
3-chloro-N-[4-(trifluoromethoxy)phenyl]benzo[g][1]benzothiole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF3NO2S/c21-16-15-10-5-11-3-1-2-4-14(11)17(15)28-18(16)19(26)25-12-6-8-13(9-7-12)27-20(22,23)24/h1-10H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWZWXZVUWKYDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=C3Cl)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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